molecular formula C15H10N8OS B2862511 N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448046-20-5

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2862511
CAS No.: 1448046-20-5
M. Wt: 350.36
InChI Key: UPYNTLLDQWTINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a sophisticated hybrid organic compound designed for advanced pharmacological and agrochemical research. Its molecular architecture strategically incorporates multiple nitrogen-rich heterocycles—a pyridine-linked thiazole and a triazole-substituted pyridazine—linked by a carboxamide bridge. This structure is characteristic of modern lead compounds developed through molecular hybridization, aiming to combine the bioactive properties of individual pharmacophores into a single, multi-targeted entity. The compound's core components are recognized as privileged scaffolds in medicinal chemistry. The 1,2,4-triazole moiety is a well-documented pharmacophore known for its significant dipole moment, capacity for hydrogen bonding, and robust interaction with biological receptors and enzymes . Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including potent antifungal effects often mediated by the inhibition of cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . Furthermore, this class of compounds demonstrates substantial antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties . The inclusion of the thiazole ring, another privileged nitrogen heterocycle, further enhances the molecule's potential to engage with a wide range of biological targets, as such structures are commonly found in active pharmaceutical ingredients and agrochemicals . This molecule is intended for non-human research applications only. It is particularly valuable for investigators in chemical biology and drug discovery exploring new agents against resistant microbial pathogens or for innovative oncological therapies. Researchers can leverage this compound as a key intermediate for further derivatization or as a chemical probe for studying structure-activity relationships (SAR) in the development of novel triazole-based therapeutics .

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N8OS/c24-14(11-4-5-13(22-21-11)23-9-16-8-18-23)20-15-19-12(7-25-15)10-3-1-2-6-17-10/h1-9H,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNTLLDQWTINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyridazine Intermediate Preparation

The synthesis begins with 3,6-dichloropyridazine as the starting material. Selective substitution at the 6-position is achieved via nucleophilic aromatic substitution (NAS) with 1H-1,2,4-triazole under basic conditions:

Procedure :

  • 3,6-Dichloropyridazine (1.0 equiv) is reacted with 1H-1,2,4-triazole (1.2 equiv) in anhydrous DMF at 80°C for 12 hours in the presence of K₂CO₃ (2.0 equiv).
  • The intermediate 6-chloro-3-(1H-1,2,4-triazol-1-yl)pyridazine is isolated by column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 68% yield.

Carboxylic Acid Functionalization

The 3-position chloropyridazine is hydrolyzed to a carboxylic acid using a two-step oxidation sequence:

  • Pd-Catalyzed Cyanation : Reaction with CuCN in DMF at 120°C introduces a nitrile group.
  • Acid Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using 6M HCl under reflux (24 hours), yielding 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid (72% yield).

Synthesis of 4-(Pyridin-2-yl)Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of a pyridin-2-yl carbonyl compound with thiourea:

  • 2-Bromo-1-(pyridin-2-yl)ethan-1-one (1.0 equiv) is reacted with thiourea (1.5 equiv) in ethanol at 70°C for 6 hours.
  • The product 4-(pyridin-2-yl)thiazol-2-amine is purified via recrystallization (ethanol/water) in 85% yield.

Amide Coupling and Final Product Formation

Carboxylic Acid Activation

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 hours. Excess SOCl₂ is removed under reduced pressure.

Coupling Reaction

The acyl chloride is reacted with 4-(pyridin-2-yl)thiazol-2-amine (1.1 equiv) in DCM with triethylamine (TEA) as a base:

  • Stirring at room temperature for 12 hours affords the crude product, which is purified via flash chromatography (SiO₂, DCM/methanol 10:1) to yield N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (63% yield).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, triazole-H), 8.72 (d, J = 5.2 Hz, 1H, pyridazine-H), 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.98 (s, 1H, thiazole-H), 7.85–7.79 (m, 2H, pyridine-H).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₂N₈OS [M+H]⁺: 385.0821; found: 385.0824.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirmed ≥98% purity.

Optimization Challenges and Solutions

Triazole Substitution Selectivity

Initial attempts using unprotected pyridazine led to competing substitutions at the 3- and 6-positions. Introducing a transient protecting group (e.g., trimethylsilyl) at the 3-position improved regioselectivity to >95%.

Amide Coupling Efficiency

Comparative studies of coupling agents revealed HATU/DIEA in DMF provided superior yields (63%) compared to EDCI/HOBt (48%).

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on key features such as heterocyclic substitution patterns, synthetic routes, and reported biological activities.

Benzothiazole Derivatives with Azole Substituents

Compounds such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) and N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) share the 1,2,4-triazole motif with the target compound. These derivatives, synthesized via nucleophilic substitution of chloroacetyl intermediates with azoles, exhibit broad-spectrum antimicrobial and anticancer activities .

Feature Target Compound Benzothiazole-Triazole Derivatives (5a–m, 7a–b)
Core Structure Pyridazine-thiazole-triazole Benzothiazole-triazole
Key Substituents Pyridin-2-yl (thiazole), 1H-1,2,4-triazol-1-yl (pyridazine) Alkoxy groups (benzothiazole), 1H-1,2,4-triazol-1-yl (acetamide linker)
Synthetic Route Not explicitly described in evidence Chloroacetyl chloride intermediate + azole substitution
Reported Activity Inferred kinase/modulatory potential Antifungal (Candida spp.), cytotoxic (HeLa cells, IC₅₀: 8–22 μM)
Pyridazine-Triazole Pharmaceuticals

The patented compound 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide () shares a pyridazine-triazole framework. Its deuterated methyl group (D3) and cyclopropane carboxamido substituent highlight strategies for metabolic stability and target selectivity.

Feature Target Compound Patented Pyridazine-Triazole Analog
Triazole Position Position 6 of pyridazine Position 3 of phenyl ring (conjugated via methoxy group)
Deuteration None Methyl-D3 group (enhanced pharmacokinetics)
Therapeutic Indication Undefined (preclinical) Likely oncology (kinase inhibition inferred from structural analogs)

Key Insight : The absence of deuteration in the target compound may limit its metabolic stability compared to the patented analog, suggesting room for optimization .

Clinically Approved Triazole-Containing Drugs

Talarozole (CAS-201410-53-9) and Rambazole () are FDA-approved drugs featuring 1H-1,2,4-triazol-1-yl groups. Talarozole, used for keratinization disorders, inhibits cytochrome P450 enzymes, while Rambazole modulates retinoic acid metabolism.

Feature Target Compound Talarozole/Rambazole
Biological Target Undefined (possibly kinases or CYP enzymes) CYP26A1 (Talarozole), retinoic acid receptors (Rambazole)
Clinical Application Preclinical/research stage Acne, psoriasis (Talarozole); cancer (Rambazole)
Structural Divergence Pyridazine-thiazole core Benzothiazole-alkyl-triazole (Talarozole)

Key Insight: The target compound’s pyridazine-thiazole scaffold may offer novel target selectivity compared to Talarozole’s benzothiazole backbone, reducing off-target effects .

Tables of Comparative Data

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyridazine-thiazole 1H-1,2,4-triazol-1-yl, pyridin-2-yl Preclinical (inferred kinase inhibition)
Benzothiazole Derivatives Benzothiazole 1H-1,2,4-triazol-1-yl, alkoxy groups Antifungal, cytotoxic (IC₅₀: 8–22 μM)
Patented Pyridazine Analog Pyridazine Cyclopropanecarboxamido, deuterated methyl Enhanced metabolic stability
Talarozole Benzothiazole 2-Ethyl-1-(1H-1,2,4-triazol-1-yl)butyl CYP26A1 inhibition (acne/psoriasis)

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This compound integrates several pharmacologically significant moieties, including thiazole and triazole rings, which are known for their diverse biological properties.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes:

  • Thiazole Ring : Known for its role in various biological activities.
  • Pyridazine and Triazole Moieties : Contributing to its pharmacological profile.

The chemical formula for this compound is C13H10N4SC_{13}H_{10}N_4S, and it has been noted for its solubility and stability under physiological conditions.

Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases. Key findings include:

  • Inhibition of CDK4/6 : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in cell cycle regulation. This inhibition is significant for the treatment of various cancers as it leads to reduced cell proliferation .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : It has been reported to effectively inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values observed indicate significant potency:
    • MCF7: IC50 = 0.01 µM
    • A549: IC50 = 0.03 µM .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, promoting programmed cell death, which is a desirable effect in cancer therapy.
  • Cell Cycle Arrest : Through the inhibition of CDK activity, this compound can cause cell cycle arrest, preventing cancer cells from progressing through the cell cycle .

Other Pharmacological Activities

Beyond anticancer properties, the compound may exhibit additional biological activities:

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thiazole RingEnhances kinase inhibition
Triazole MoietyContributes to overall stability and bioactivity
Pyridazine CoreEssential for binding affinity to target proteins

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • In Vivo Studies : Animal models treated with similar thiazole-containing compounds have shown reduced tumor growth rates compared to controls.
  • Clinical Trials : Compounds with structural similarities have entered clinical trials targeting various cancers, indicating a promising avenue for future research.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, including heterocyclic ring formation and coupling reactions. For example:

  • Pyridazine core formation : Reacting chloropyridazine derivatives with triazole-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using reagents like EDCI/HOBt to attach the thiazole-pyridine moiety to the pyridazine-carboxylic acid intermediate .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) is employed to isolate the final product .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyridazine C=O at ~165 ppm, triazole CH at ~8.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₈OS: 381.0921) .
  • X-ray crystallography (if applicable): Resolve bond lengths and angles, particularly for the pyridazine-thiazole junction .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for triazole-pyridazine coupling .
  • Temperature control : Pyridazine ring closure may require reflux (80–100°C), while amide coupling proceeds at room temperature to avoid side reactions .
  • Catalyst use : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
  • Yield tracking : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: What methodologies are recommended for evaluating its biological activity?

  • Enzymatic assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, with IC₅₀ calculations .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
  • Molecular docking : AutoDock Vina to predict binding modes with target proteins (e.g., triazole interactions with ATP-binding pockets) .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Reproducibility checks : Validate assay protocols (e.g., consistent cell passage numbers, ATP concentrations in kinase assays) .
  • Control standardization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to vehicle-treated groups .
  • Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., pyridin-2-yl vs. phenyl substitutions) .

Basic: What purification methods are most effective for isolating the compound?

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted starting materials .
  • Flash chromatography : Silica gel with gradient elution (CH₂Cl₂ → 5% MeOH/CH₂Cl₂) to separate regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity (>98%) batches .

Advanced: Which computational methods best predict target interactions?

  • Molecular dynamics (MD) simulations : GROMACS to assess binding stability over 100 ns trajectories (e.g., triazole-pyrrolidine interactions with catalytic lysine residues) .
  • Free energy calculations : MM-PBSA to quantify binding affinities for SAR-guided optimization .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

  • Functional group swaps : Replace the pyridin-2-yl group with pyrimidine or quinoline to probe π-π stacking effects .
  • Bioisosteric replacements : Substitute the thiazole ring with oxazole or imidazole to modulate solubility .
  • Pro-drug strategies : Introduce acetylated amine groups to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.